molecular formula C22H20N2O B404367 2-Butoxy-4,6-diphenylnicotinonitrile

2-Butoxy-4,6-diphenylnicotinonitrile

Cat. No.: B404367
M. Wt: 328.4g/mol
InChI Key: IWOSYECDEJZJJR-UHFFFAOYSA-N
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Description

2-Butoxy-4,6-diphenylnicotinonitrile is a pyridine derivative featuring a butoxy (-OC₄H₉) substituent at the 2-position and phenyl groups at the 4- and 6-positions. This analysis extrapolates properties of the butoxy variant based on substituent effects and comparisons with these analogs.

Properties

Molecular Formula

C22H20N2O

Molecular Weight

328.4g/mol

IUPAC Name

2-butoxy-4,6-diphenylpyridine-3-carbonitrile

InChI

InChI=1S/C22H20N2O/c1-2-3-14-25-22-20(16-23)19(17-10-6-4-7-11-17)15-21(24-22)18-12-8-5-9-13-18/h4-13,15H,2-3,14H2,1H3

InChI Key

IWOSYECDEJZJJR-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Canonical SMILES

CCCCOC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Crystallographic Features

  • Methoxy Derivative : Crystallizes in the orthorhombic system (space group P2₁2₁2₁) with a pyridine core flanked by phenyl rings. Weak intermolecular interactions (H···H, π–π stacking) stabilize the structure .
  • Butoxy Derivative (Hypothetical) : The bulkier butoxy group may disrupt π–π stacking observed in the methoxy derivative, leading to a different space group or reduced crystallinity. Increased van der Waals interactions due to the longer alkyl chain could influence lattice energy.
Table 1: Crystallographic Comparison
Compound Crystal System Space Group Dominant Interactions
2-Methoxy-4,6-diphenyl Orthorhombic P2₁2₁2₁ π–π stacking, H···H
2-Amino-4,6-diphenyl Not reported Likely H-bonding
2-Butoxy-4,6-diphenyl Hypothetical Predominant van der Waals

Electronic and Reactivity Profiles

Frontier Molecular Orbitals (FMOs) and Reactivity

  • Methoxy Derivative : Exhibits a HOMO-LUMO gap of ~4.08 eV, indicative of moderate chemical stability. The methoxy group donates electrons via resonance, localizing electron density on the pyridine ring .
  • TD-DFT studies show solvent-dependent fluorescence, suggesting applications in optoelectronics .
  • Butoxy Derivative (Hypothetical) : The butoxy group’s electron-donating nature may further reduce the HOMO-LUMO gap compared to methoxy, increasing reactivity. However, steric hindrance from the alkyl chain could limit intermolecular charge transfer.
Table 2: Reactivity Descriptors
Compound HOMO (eV) LUMO (eV) Gap (eV) Electrophilicity Index (eV)
2-Methoxy-4,6-diphenyl -7.38 -3.30 4.08 2.83
2-Amino-4,6-diphenyl Not reported Not reported ~3.5* Not reported
2-Butoxy-4,6-diphenyl Estimated Estimated ~3.8–4.0 Estimated ~2.5–3.0

*Estimated based on TD-DFT data for amino derivatives .

Cytotoxicity and Drug-Likeness

  • Amino Derivative: Compound 3 (2-amino-4,6-diphenylnicotinonitrile) exhibits exceptional cytotoxicity against breast cancer cells (IC₅₀ < 1 µM), surpassing doxorubicin .
  • Butoxy Derivative (Hypothetical) : Increased lipophilicity (predicted LogP >6) may enhance membrane permeability but exacerbate solubility issues, reducing therapeutic utility without formulation aids.

ADMET and Physicochemical Challenges

Table 3: ADMET Comparison
Property Methoxy Derivative Amino Derivative Butoxy Derivative (Predicted)
LogP 5.3 ~3.5 >6.0
Solubility (LogS) -5.1 (Poor) -4.2 (Moderate) <-6.0 (Very poor)
CYP450 Inhibition CYP2C9, CYP2D6 Not reported Likely CYP3A4
P-glycoprotein Substrate Yes Not reported Yes

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